molecular formula C7H15NO2 B8726494 4-(2-hydroxyethyl)piperidin-4-ol

4-(2-hydroxyethyl)piperidin-4-ol

Cat. No.: B8726494
M. Wt: 145.20 g/mol
InChI Key: WMMBXMCUCGJIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-hydroxyethyl)piperidin-4-ol is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)piperidin-4-ol can be achieved through several methods. One common approach involves the reaction of piperidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base like sodium hydroxide, and is carried out at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent attachment to the piperidine ring.

Another method involves the reduction of 4-(2-Hydroxy-ethyl)-piperidin-4-one using a reducing agent like sodium borohydride. This reaction is usually performed in an alcohol solvent, such as methanol, at room temperature.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(2-Oxo-ethyl)-piperidin-4-ol.

    Reduction: The compound can be reduced to form 4-(2-Hydroxy-ethyl)-piperidine, where the hydroxyl group remains intact.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reaction is performed in an alcohol solvent at room temperature.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or tosylates in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-(2-Oxo-ethyl)-piperidin-4-ol

    Reduction: 4-(2-Hydroxy-ethyl)-piperidine

    Substitution: Various substituted piperidine derivatives, depending on the substituent introduced.

Scientific Research Applications

4-(2-hydroxyethyl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various piperidine-based compounds, which are important in medicinal chemistry and drug development.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for designing enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2-hydroxyethyl)piperidin-4-ol can be compared with other similar compounds, such as:

    4-(2-Hydroxyethyl)morpholine: This compound has a similar hydroxyethyl group but contains a morpholine ring instead of a piperidine ring. It is used as an intermediate in organic synthesis and has applications in the production of pharmaceuticals.

    4-(2-Hydroxyethyl)piperazine: This compound contains a piperazine ring and is used in the synthesis of various drugs, including antihistamines and antipsychotics.

    4-(2-Hydroxyethyl)indolin-2-one: This compound has an indoline ring and is used as an intermediate in the synthesis of dopamine receptor agonists and protein kinase inhibitors.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

4-(2-hydroxyethyl)piperidin-4-ol

InChI

InChI=1S/C7H15NO2/c9-6-3-7(10)1-4-8-5-2-7/h8-10H,1-6H2

InChI Key

WMMBXMCUCGJIID-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 25 (1.32 g, 5.30 mmol) in methanol (10 mL) under argon was added palladium hydroxide (20%) on activated charcoal (132 mg, 10% w/w). The solution was purged three times with hydrogen and stirred under hydrogen atmosphere at 60° C. for 4 hrs. The resulting solution was then filtered on celite plug to give desired compound 26 (790 mg, 94%) which was used as such for the next step.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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